4-Isobutoxy-3-methylbenzoic acid
Overview
Description
4-Isobutoxy-3-methylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, characterized by the presence of an isobutoxy group at the 4-position and a methyl group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-3-methylbenzoic acid typically involves the esterification of 3-methylbenzoic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
3-Methylbenzoic acid+IsobutanolAcid Catalyst4-Isobutoxy-3-methylbenzoic acid+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-methyl-4-isobutoxybenzoic acid or 3-methyl-4-isobutoxybenzaldehyde.
Reduction: Formation of 4-isobutoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Isobutoxy-3-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Isobutoxybenzoic acid: Lacks the methyl group at the 3-position.
3-Methylbenzoic acid: Lacks the isobutoxy group at the 4-position.
4-Methoxy-3-methylbenzoic acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: 4-Isobutoxy-3-methylbenzoic acid is unique due to the presence of both the isobutoxy and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBUNFRMWMKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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